molecular formula C20H16F2N4OS2 B2795237 N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide CAS No. 1211268-55-1

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide

Cat. No.: B2795237
CAS No.: 1211268-55-1
M. Wt: 430.49
InChI Key: GKSVPDNJCIVYKX-UHFFFAOYSA-N
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Description

The compound N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a thiazolo-triazole derivative synthesized via multi-step reactions involving hydrazinecarbothioamide intermediates and S-alkylation processes. Key structural features include:

  • A thiazolo[3,2-b][1,2,4]triazole core substituted with a 3-fluorophenyl group at position 2.
  • An ethyl linker connecting the triazole moiety to an acetamide group.
  • A 4-fluorophenylthio substituent on the acetamide carbonyl.

Spectral characterization (IR, $^1$H-NMR, $^{13}$C-NMR) confirms its tautomeric preference for the thione form, evidenced by the absence of νS-H (~2500–2600 cm$^{-1}$) and presence of νC=S (1247–1255 cm$^{-1}$) in IR spectra .

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-N-[2-[2-(3-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N4OS2/c21-14-4-6-17(7-5-14)28-12-18(27)23-9-8-16-11-29-20-24-19(25-26(16)20)13-2-1-3-15(22)10-13/h1-7,10-11H,8-9,12H2,(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSVPDNJCIVYKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)C2=NN3C(=CSC3=N2)CCNC(=O)CSC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a thiazolo[3,2-b][1,2,4]triazole core, which is known for its diverse biological activities. The molecular formula is C20H19F4N5OSC_{20}H_{19}F_{4}N_{5}OS, with a molecular weight of approximately 446.5 g/mol. Its structural complexity allows for interactions with various biological targets.

Anticancer Activity

Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant anticancer properties. For instance:

  • In vitro Studies : The compound was tested against various cancer cell lines including MCF-7 (breast cancer) and HEPG-2 (liver cancer). The results demonstrated an IC50_{50} value comparable to standard chemotherapeutic agents like ketoconazole. Specifically, some derivatives showed IC50_{50} values as low as 1.0 µg/mL against HEPG-2 cells .
  • Mechanism of Action : The anticancer effects are attributed to the inhibition of tubulin polymerization and disruption of microtubule networks in cancer cells. This leads to cell cycle arrest and subsequent apoptosis .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties:

  • Bacterial Inhibition : It has shown effectiveness against several pathogenic bacteria. For example, derivatives were tested against Staphylococcus aureus and Escherichia coli, revealing minimum inhibitory concentrations (MICs) in the range of 16–32 µg/mL .
  • Mechanism : The antimicrobial activity is believed to arise from the inhibition of fatty acid biosynthesis in bacteria via targeting the enoyl-acyl carrier protein reductase (FabI), crucial for bacterial survival .

Study 1: Anticancer Evaluation

In a study published in MDPI, various thiazolo[3,2-b][1,2,4]triazole derivatives were synthesized and evaluated for their anticancer properties. Among these compounds, one derivative exhibited an IC50_{50} value of 64.5 µg/mL against HEK-293 cells while demonstrating selective toxicity towards cancerous cells .

Study 2: Antimicrobial Screening

Another study assessed the antimicrobial efficacy of synthesized compounds against M. tuberculosis and other pathogens. Compounds demonstrated significant antibacterial activity with MIC values ranging from 16 to 32 µg/mL against multiple strains .

Data Summary Table

Activity TypeTarget Organism/Cell LineIC50_{50}/MIC (µg/mL)Reference
AnticancerMCF-7≤ 1.0
AnticancerHEPG-264.5
AntimicrobialStaphylococcus aureus16
AntimicrobialEscherichia coli32

Scientific Research Applications

Pharmacological Applications

  • Antimicrobial Activity :
    • Research indicates that derivatives of thiazolo[3,2-b][1,2,4]triazole exhibit significant antibacterial properties. For instance, compounds with similar structures demonstrated effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli . The incorporation of electron-withdrawing groups like fluorine has been shown to enhance this activity.
  • Anticonvulsant Properties :
    • Thiazole-containing compounds have been studied for their anticonvulsant effects. In animal models, certain derivatives displayed median effective doses significantly lower than standard anticonvulsants like ethosuximide . The structure-activity relationship (SAR) suggests that para-substituted phenyl groups contribute positively to the anticonvulsant action.
  • Antifungal Activity :
    • Triazole derivatives are well-known for their antifungal properties. The compound's structural similarities to established antifungal agents suggest potential efficacy against fungal infections . Studies have shown that triazole-based compounds can inhibit the growth of pathogenic fungi effectively.
  • Neuroprotective Effects :
    • Some thiazole and triazole derivatives have been investigated for neuroprotective effects, showing promise in models of neurodegenerative diseases . They may act by modulating neurotransmitter systems or reducing oxidative stress in neuronal cells.
  • Anticancer Activity :
    • Preliminary studies indicate that thiazolo[3,2-b][1,2,4]triazole derivatives may possess anticancer properties. Compounds have been evaluated for their ability to inhibit cancer cell proliferation in vitro and in vivo . The mechanism often involves the induction of apoptosis in cancer cells.

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide typically involves multi-step organic reactions including:

  • Knoevenagel Condensation : This reaction is crucial for forming the thiazole and triazole linkages.
  • Alkylation Reactions : These are used to introduce the ethyl and phenyl groups into the molecular structure.

The SAR studies highlight that modifications at specific positions on the phenyl rings can significantly influence biological activity. For example, the presence of halogen atoms (like fluorine) has been correlated with increased potency against various pathogens .

Case Studies

Several case studies provide insights into the effectiveness of this compound:

  • Case Study 1 : A derivative was tested against MRSA strains and showed MIC values significantly lower than conventional antibiotics .
  • Case Study 2 : In a study focusing on neuroprotective effects, a related compound demonstrated a reduction in neuroinflammation markers in animal models .

Comparison with Similar Compounds

Comparison with Structural Analogs

Thiazolo-Triazole Derivatives with Varied Substituents

a. N-{2-[2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl}-N′-(4-methoxyphenyl)ethanediamide
  • Structural Differences : Replaces the 4-fluorophenylthio group with a 4-methoxyphenyl -linked ethanediamide.
  • Impact : The methoxy group (electron-donating) may enhance solubility compared to the thioether (electron-withdrawing) in the target compound. However, reduced electrophilicity could alter reactivity .
b. 5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-4H-1,2,4-triazole-3-thiones
  • Structural Differences : Features a phenylsulfonyl substituent (X = H, Cl, Br) and lacks the thiazolo ring.
  • Key Data: IR spectra show νC=S (1243–1258 cm$^{-1}$), aligning with the target compound’s tautomeric behavior.

Benzothiazole-Based Acetamide Derivatives

a. N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide
  • Core Difference : Benzothiazole instead of thiazolo-triazole.
  • Substituents : Trifluoromethyl (strong electron-withdrawing) and 3-methoxyphenyl.
  • Impact : The benzothiazole core may confer higher metabolic stability but reduced hydrogen-bonding capacity compared to the triazole-thiazolo system .

Thiazolo-Triazoles with Heterocyclic Modifications

a. 2-((4-(4-Bromophenyl)-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-chlorophenyl)acetamide
  • Structural Differences : Pyridinyl substituent introduces a basic nitrogen , altering electronic properties.

Comparative Data Table

Compound ID & Source Core Structure Key Substituents Molecular Weight (g/mol) IR νC=S (cm$^{-1}$) Tautomerism Observed
Target Compound Thiazolo-triazole 3-Fluorophenyl, 4-fluorophenylthio ~443.45 1247–1255 Thione
N′-(4-Methoxyphenyl)ethanediamide Thiazolo-triazole 4-Fluorophenyl, 4-methoxyphenyl ~467.49 N/A Not reported
Benzothiazole Derivatives Benzothiazole Trifluoromethyl, methoxyphenyl ~384.33–434.37 Absent N/A
Pyridinyl-Triazole Thiazolo-triazole 4-Bromophenyl, pyridin-3-yl ~503.84 N/A Not reported

Key Research Findings

Tautomeric Stability: The target compound’s thione form is stabilized by electronic effects from the fluorophenyl groups, contrasting with non-thiazolo derivatives (e.g., benzothiazoles) that lack this behavior .

Substituent Effects :

  • Electron-withdrawing groups (e.g., -F, -CF$3$) enhance electrophilicity and metabolic resistance but may reduce solubility.
  • Electron-donating groups (e.g., -OCH$3$) improve solubility but could decrease receptor-binding affinity .

Q & A

Q. What are the key synthetic methodologies for N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-((4-fluorophenyl)thio)acetamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including:

  • Thiazolo-triazole core formation : Copper-catalyzed cyclization under reflux in acetonitrile or DMF to construct the thiazolo[3,2-b][1,2,4]triazole scaffold .
  • Amide coupling : Reaction of intermediates with 2-((4-fluorophenyl)thio)acetic acid using coupling agents like EDCI/HOBt in dichloromethane .
  • Purification : Column chromatography or recrystallization to isolate the final product (>95% purity) .
    Optimization focuses on solvent selection (polar aprotic solvents for better solubility), temperature control (50–80°C for cyclization), and catalyst loading (CuI at 10 mol%) to maximize yield (typically 60–75%) .

Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms regiochemistry of the thiazolo-triazole core and acetamide substitution .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 484.12) .
  • X-ray Crystallography : Resolves bond angles and dihedral angles in the crystalline state, confirming steric effects from fluorophenyl groups .
  • HPLC : Monitors purity (>95%) with C18 columns and UV detection at 254 nm .

Q. How do the fluorophenyl and thioacetamide functional groups influence physicochemical properties?

  • Fluorophenyl groups : Enhance lipophilicity (logP ~3.8 predicted) and metabolic stability via reduced CYP450 interactions .
  • Thioether linkage : Increases electron density in the acetamide moiety, potentially affecting hydrogen bonding with biological targets .
  • Triazole-thiazole core : Contributes to π-π stacking interactions in protein binding assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or biological activity data?

  • Yield discrepancies : Cross-validate reaction conditions (e.g., solvent purity, inert atmosphere) and characterize intermediates via TLC/NMR to identify side products .
  • Biological variability : Use standardized assays (e.g., IC50 measurements in kinase inhibition studies) with controls for protein batch consistency .
  • Structural validation : Compare crystallographic data (e.g., CCDC entries) with computational models to confirm conformational stability .

Q. What strategies optimize this compound’s selectivity in target-binding studies?

  • Molecular docking : Screen against homology models of related targets (e.g., kinase ATP-binding pockets) to predict off-target interactions .
  • SAR studies : Modify the 3-fluorophenyl substituent to reduce steric hindrance or introduce electron-withdrawing groups (e.g., -CF3) for enhanced affinity .
  • SPR/ITC assays : Quantify binding kinetics (ka/kd) to differentiate between competitive and allosteric inhibition .

Q. How do solvent polarity and pH affect stability during in vitro assays?

  • Degradation pathways : Hydrolysis of the thioether linkage occurs at pH >8, requiring buffered solutions (pH 7.4) for cell-based assays .
  • Solvent compatibility : Use DMSO stock solutions (<10 mM) to avoid precipitation in aqueous media .
  • Light sensitivity : Store at -20°C in amber vials to prevent photodegradation of the triazole ring .

Q. What computational methods validate mechanistic hypotheses for this compound’s activity?

  • DFT calculations : Predict frontier molecular orbitals (HOMO/LUMO) to identify reactive sites for electrophilic attack .
  • MD simulations : Analyze binding pocket dynamics over 100-ns trajectories to assess target residence time .
  • ADMET prediction : Use QikProp or SwissADME to optimize bioavailability (e.g., CNS permeability score >-2) .

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